6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-9(6-14-17(7)2)10-5-4-8-11(13(19)20)16-18(3)12(8)15-10/h4-6H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDNRSKYXAVLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C=C2)C(=NN3C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole and pyridine rings. One common approach is to start with a suitable pyrazole derivative and introduce the pyridine ring through a series of reactions, including cyclization and functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized for efficiency and cost-effectiveness, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles and pyridines.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their biological activities. The structure features a fused bicyclic system that enhances its potential as a therapeutic agent. The molecular formula is C12H14N4O2, and it exhibits properties conducive to interactions with biological targets.
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer activity. A study highlighted that compounds with similar structures effectively inhibited cancer cell proliferation by targeting specific enzymes involved in cellular signaling pathways. For instance, these compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Properties
Another significant application of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is its anti-inflammatory potential. A series of synthesized pyrazolo[3,4-b]pyrimidine derivatives demonstrated reduced inflammation in animal models by modulating the production of pro-inflammatory cytokines . This suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives have been widely studied. Compounds similar to 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid have shown effectiveness against various strains of bacteria and fungi. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, exhibiting significant antibacterial activity .
Neuroprotective Effects
There is emerging evidence that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective properties. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Table 1: Summary of Biological Activities
Research Insights
Several studies have synthesized various derivatives of pyrazolo[3,4-b]pyridine to explore their therapeutic potential. For example, a comprehensive review identified over 300,000 synthesized molecules containing this scaffold aimed at therapeutic applications . The versatility of this compound class allows for modifications that can enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in its potential role as an antileishmanial or antimalarial agent, it may inhibit key enzymes or proteins involved in the life cycle of the pathogens.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₃H₁₃N₅O₂
- Molecular Weight : 271.27–271.28 g/mol
- CAS Numbers : 1855890-07-1 (primary) and 1855900-03-6 (variant)
- Purity : 95% (commercially available, though discontinued)
Structural Features :
The compound consists of a pyrazolo[3,4-b]pyridine core substituted at position 6 with a 1,5-dimethylpyrazole moiety and at position 3 with a carboxylic acid group. The 1-methyl group on the pyridopyrazole ring enhances steric and electronic stability .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Commercial Availability
- Simpler analogs (e.g., CAS 116855-09-5) remain available at 97% purity, indicating robust synthetic protocols .
Biological Activity
The compound 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their versatility in biological applications. The pyrazole nucleus has been linked to various pharmacological activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial effects . The unique structural features of pyrazoles allow them to interact with multiple biological targets, making them valuable in drug design.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid have shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole compounds, some exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Studies have revealed that certain pyrazole derivatives effectively inhibit bacterial strains such as E. coli and S. aureus. For example, modifications in the pyrazole structure have led to enhanced activity against these pathogens, suggesting that the presence of specific functional groups is crucial for antimicrobial efficacy .
3. Anticancer Properties
Pyrazole derivatives have been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, a related pyrazole derivative was found to significantly reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: Pyrazole derivatives often act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation: These compounds can modulate receptor activity, influencing signaling pathways that regulate inflammation and cell proliferation.
Case Study 1: Anti-inflammatory Effects
In a comparative study on several pyrazole derivatives, researchers synthesized a series of compounds similar to 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid . The lead compound showed significant inhibition of TNF-α production in macrophages when tested at concentrations ranging from 10 µM to 100 µM. This highlights the potential use of this compound in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of a series of pyrazole derivatives on breast cancer cell lines. The results indicated that certain modifications on the pyrazole ring enhanced cytotoxicity against these cells significantly compared to untreated controls. The mechanism was linked to increased apoptosis rates and disruption of mitochondrial function .
Q & A
Q. What role does this compound play in developing fluorescent probes for cellular imaging?
- Methodological Answer : Functionalization with boron-dipyrromethene (BODIPY) or cyanine dyes at the carboxylate group creates pH-sensitive probes. Two-photon microscopy (TPM) evaluates cellular uptake in real-time, with quantum yield (QY) and Stokes shift optimized via TD-DFT calculations. Applications include tracking lysosomal pH changes in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
